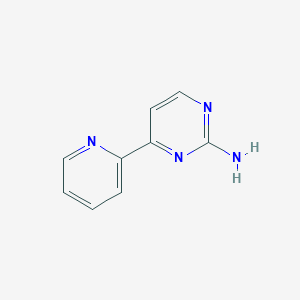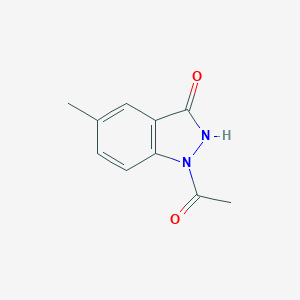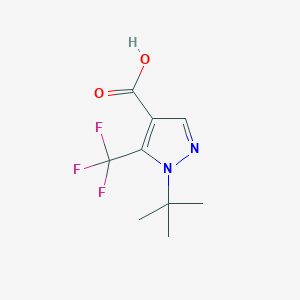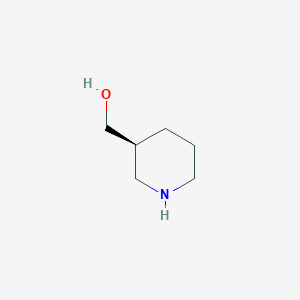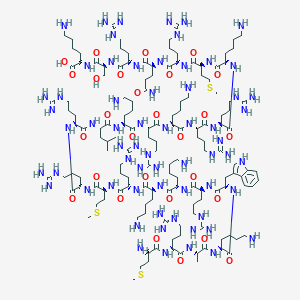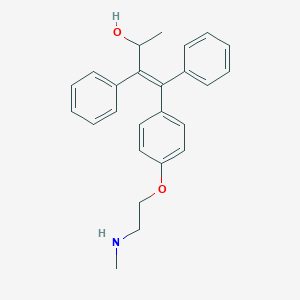
alpha-Hydroxy-N-desmethyltamoxifen
Vue d'ensemble
Description
Alpha-Hydroxy-N-desmethyltamoxifen, also known as N-desmethyltamoxifen, is a synthetic derivative of the anti-estrogen drug tamoxifen. Tamoxifen has been widely used as an adjuvant therapy for breast cancer, and N-desmethyltamoxifen has been studied for its ability to increase the anti-tumor efficacy of tamoxifen. In addition to its anti-cancer properties, N-desmethyltamoxifen has also been studied for its potential to treat other diseases, including cardiovascular diseases, obesity, and metabolic syndrome.
Applications De Recherche Scientifique
Metabolic Activation and Pharmacogenetics
alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of Tamoxifen, a drug widely used in treating estrogen receptor-α-positive breast cancer. The effectiveness of Tamoxifen depends significantly on its metabolic activation by cytochrome P450 enzymes, resulting in active metabolites like this compound and endoxifen. Understanding the impact of genetic polymorphisms on the metabolism of Tamoxifen and its metabolites is crucial for personalizing treatment and improving patient response rates. Despite the identified effects of various genetic polymorphisms on the pharmacokinetics and pharmacodynamics of Tamoxifen and its metabolites, the role of pharmacogenetics in tailoring treatment is still under investigation and has not reached a consensus (de Vries Schultink et al., 2015).
Mechanism of Action and Therapeutic Potential
The metabolites of Tamoxifen, including this compound, have been critical in understanding the drug's mechanism of action and exploring its therapeutic potential beyond breast cancer treatment. The study of Tamoxifen and its derivatives has spurred the development of new agents with reduced side effects and broader therapeutic targets. The continuous efforts in synthesizing novel Tamoxifen derivatives aim to uncover the drug's mechanism of action further and discover new pharmacologically potent agents for various therapeutic applications (Shagufta & Ahmad, 2018).
Bioanalytical Methods and Pharmacokinetics
The pharmacokinetics of Tamoxifen and its metabolites, including this compound, have been extensively studied. An array of bioanalytical methods has been developed for the identification and quantification of Tamoxifen and its phase I metabolites in biological samples. The advancements in techniques such as liquid chromatography coupled to mass spectrometry have facilitated the understanding of Tamoxifen's metabolism, providing a foundation for pharmacokinetic and pharmacodynamic studies that support its therapeutic applications (Teunissen et al., 2010).
Mécanisme D'action
Target of Action
Alpha-Hydroxy-N-desmethyltamoxifen, a metabolite of tamoxifen, primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in the growth and development of breast tissue .
Mode of Action
The compound interacts with its targets, the ERs, in a unique way. In breast tissue, it acts as an antagonist of the estrogen receptor via its active metabolite, hydroxytamoxifen . In other tissues such as the endometrium, it behaves as anagonist , thus it may be characterized as a mixed agonist/antagonist .
Biochemical Pathways
The compound is part of a series of tamoxifen metabolites that exhibit a range of partial agonist and antagonist activities for ER-mediated effects .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by the cytochrome P450 (CYP) 2D6 genotype of the patient . Medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of this metabolite . This suggests that the compound’s ADME properties and bioavailability are subject to individual genetic variations and concomitant medication use.
Result of Action
The compound’s action results in the inhibition of estrogen-stimulated breast cancer cell proliferation and the regulation of estrogen-responsive genes . It has essentially equivalent activity to the potent metabolite 4-hydroxy tamoxifen (4-OH-tam), often described as the active metabolite of tamoxifen .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the patient’s CYP2D6 status and the concomitant administration of drugs that inhibit CYP2D6 activity . These factors have the potential to affect the response to tamoxifen therapy .
Safety and Hazards
Orientations Futures
The metabolism of tamoxifen, from which alpha-Hydroxy-N-desmethyltamoxifen is derived, is being redefined in light of several important pharmacological observations . Recent studies have identified 4-hydroxy N-desmethyltamoxifen (endoxifen) as an important metabolite of tamoxifen necessary for antitumor actions . This suggests that significant numbers of women might not receive optimal benefit from tamoxifen treatment, which has implications for breast cancer treatment and prevention .
Analyse Biochimique
Biochemical Properties
Alpha-Hydroxy-N-desmethyltamoxifen is formed primarily by the cytochrome P450 (CYP) 2D6-mediated oxidation of N-desmethyltamoxifen . It has been reported that the metabolites possess several hundred times more or equal affinity, respectively, toward the estrogen receptor alpha (ERα) as compared with the parent tamoxifen .
Cellular Effects
This compound has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxytamoxifen . It has been shown to decrease the 17β-estradiol (E2)-induced progesterone receptor expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with estrogen receptors. It acts as an antagonist of the estrogen receptor in breast tissue, thereby inhibiting the proliferation of cancer cells . It also influences gene expression, leading to changes in cellular function .
Metabolic Pathways
This compound is a product of the metabolic pathway involving tamoxifen and the cytochrome P450 enzyme system . It is formed primarily by the CYP2D6-mediated oxidation of N-desmethyltamoxifen .
Subcellular Localization
Given its role as a metabolite of tamoxifen and its interaction with estrogen receptors, it is likely to be found in the cell nucleus where it can exert its effects on gene expression .
Propriétés
IUPAC Name |
(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXPZNIZPCGIV-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344152 | |
| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162070-61-3 | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-Hydroxy-N-desmethyltamoxifen exert its genotoxic effects?
A: this compound is a metabolite of tamoxifen that exhibits genotoxic properties, primarily in the liver. It forms DNA adducts, which are alterations in the DNA structure caused by the covalent binding of the metabolite. Research suggests that this compound undergoes metabolic activation in the liver, primarily through sulfotransferase enzymes. This activation leads to the formation of a reactive carbocation, which can then attack and bind to DNA, forming the adducts [, , ].
Q2: Is there a difference in the genotoxicity of the two enantiomers of this compound?
A: Yes, research has shown that the R-enantiomer of this compound is significantly more genotoxic than the S-enantiomer. In rat hepatocytes, the R-enantiomer formed ten times more DNA adducts than the S-enantiomer. This difference is attributed to the R-enantiomer being a more favorable substrate for sulfotransferase enzymes, leading to a greater generation of the reactive carbocation responsible for DNA adduct formation [].
Q3: What is the primary DNA adduct formed by this compound?
A: Studies have identified (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen as the major DNA adduct formed by this compound. This adduct was observed both in vitro, using alpha-sulfoxy-N-desmethyltamoxifen, and in vivo, in the livers of rats treated with tamoxifen or this compound [].
Q4: Does the formation of DNA adducts by tamoxifen and its metabolites occur in organs other than the liver?
A: While tamoxifen and this compound induce DNA adduct formation in the liver, studies show limited evidence of adduct formation in other organs. Research in rats found no significant increase in DNA adducts in the uterus, spleen, thymus, bone marrow, stomach, kidney, or colon after treatment with tamoxifen or this compound [, ].
Q5: What is the potential role of specific cytochrome P450 enzymes in the formation of this compound?
A: While the specific enzymes responsible for the formation of this compound have not been definitively identified, research suggests that several cytochrome P450 enzymes may play a role. One study identified this compound as a novel metabolite produced during the incubation of tamoxifen with rat liver microsomes, implicating the involvement of cytochrome P450 enzymes in its formation []. Further investigation is needed to fully elucidate the specific enzymes and pathways involved.
Q6: What are the implications of the organ-specific genotoxicity of tamoxifen for its carcinogenicity in humans?
A: The observation that tamoxifen primarily forms DNA adducts in the liver but not in other tissues, such as the uterus, suggests that it may act through different carcinogenic mechanisms in different organs. While the formation of DNA adducts points to a genotoxic mechanism in the liver, the lack of adducts in the uterus suggests a non-genotoxic mechanism might be responsible for tumor formation in this organ []. Understanding these organ-specific mechanisms is crucial for assessing the potential risks and benefits of tamoxifen use in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



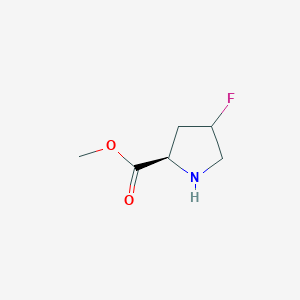
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
